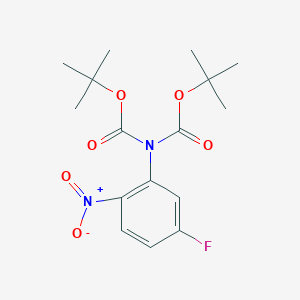
N,N-Bis-boc-5-fluoro-2-nitro-phenylamine
Vue d'ensemble
Description
N,N-Bis-boc-5-fluoro-2-nitro-phenylamine is a useful research compound. Its molecular formula is C16H21FN2O6 and its molecular weight is 356.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N,N-Bis-boc-5-fluoro-2-nitro-phenylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological effects of this compound, focusing on its antiplasmodial and antitubercular activities, as well as its pharmacokinetic properties.
Synthesis and Structure-Activity Relationships
The synthesis of this compound typically involves the protection of the amine group using a Boc (tert-butyloxycarbonyl) group. Various derivatives of this compound have been synthesized to evaluate their biological activities.
Key Findings from SAR Studies
-
Antiplasmodial Activity :
- Compounds derived from 5-fluoro-2-nitroaniline exhibited varying degrees of activity against Plasmodium falciparum, the causative agent of malaria. For instance, certain derivatives showed IC50 values ranging from 0.2690 µM to 9.325 µM, indicating moderate to high potency against the parasite .
- Selectivity indices (S.I.) also varied, with some compounds demonstrating favorable selectivity over cytotoxicity in mammalian cell lines (L-6 cells) with IC50 values exceeding 124 µM .
-
Antitubercular Activity :
- The compound's nitro group plays a crucial role in its mechanism of action against Mycobacterium tuberculosis. Studies indicated that nitro-containing compounds can release nitric oxide (NO•), which is essential for their bactericidal activity .
- A derivative with a similar scaffold demonstrated an MIC (minimum inhibitory concentration) of 150 nM against M. tuberculosis, showcasing the potential for further optimization of this compound for antitubercular applications .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the behavior of this compound in biological systems. Preliminary studies indicate that derivatives exhibit reasonable plasma half-lives, suggesting potential for systemic administration:
| Compound | Administration Route | Peak Concentration (μM) | Time to Peak (min) | Half-life (h) |
|---|---|---|---|---|
| 12 | Intraperitoneal | ~1.0 | 15 | 1.31 |
| 13 | Intraperitoneal | ~1.0 | 15 | 1.64 |
These pharmacokinetic parameters are critical for evaluating the therapeutic potential and optimizing dosing regimens .
Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
- Antimalarial Activity : A study evaluated various derivatives for their antiplasmodial effects, revealing that modifications at different positions on the phenyl ring significantly influenced both potency and selectivity .
- Tuberculosis Treatment : Research highlighted the importance of nitro groups in compounds targeting M. tuberculosis, demonstrating that structural modifications could enhance efficacy while reducing cytotoxicity .
Propriétés
IUPAC Name |
tert-butyl N-(5-fluoro-2-nitrophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O6/c1-15(2,3)24-13(20)18(14(21)25-16(4,5)6)12-9-10(17)7-8-11(12)19(22)23/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMQJSXRJPHACJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C=CC(=C1)F)[N+](=O)[O-])C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















